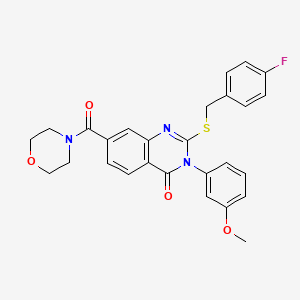

2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one

Descripción

2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by three distinct substituents:

- Position 3: A 3-methoxyphenyl group, contributing electron-donating properties that may influence aromatic interactions.

- Position 7: A morpholine-4-carbonyl moiety, known to enhance solubility and bioavailability in drug-like molecules .

Quinazolinones are a versatile scaffold in medicinal chemistry, with applications ranging from antiviral agents to kinase inhibitors.

Propiedades

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O4S/c1-34-22-4-2-3-21(16-22)31-26(33)23-10-7-19(25(32)30-11-13-35-14-12-30)15-24(23)29-27(31)36-17-18-5-8-20(28)9-6-18/h2-10,15-16H,11-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOMGLUBMLWGBMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCOCC4)N=C2SCC5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((4-fluorobenzyl)thio)-3-(3-methoxyphenyl)-7-(morpholine-4-carbonyl)quinazolin-4(3H)-one belongs to the quinazolinone class, which is recognized for its diverse biological activities. This specific compound features a complex structure that includes a thioether group, a methoxyphenyl moiety, and a morpholine carbonyl, suggesting potential interactions with various biological targets.

- Molecular Formula : C27H24FN3O4S

- Molecular Weight : 505.56 g/mol

- CAS Number : 1115305-90-2

Biological Activity Overview

Research indicates that quinazolinones, including this compound, exhibit a range of biological properties such as:

- Antitumor Activity : Quinazolinones are known for their antiproliferative effects against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis and inhibit tumor growth.

- Kinase Inhibition : Quinazolinone derivatives are often evaluated for their ability to inhibit kinases, which are critical in cancer signaling pathways.

- Antiviral Properties : Some analogs have demonstrated antiviral activity, particularly against HIV.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity of this compound against several cancer cell lines. The results indicated significant antiproliferative activity, comparable to other known quinazolinone derivatives.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The mechanism by which this compound exerts its biological effects is multifaceted:

- Apoptosis Induction : The compound may trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.

- Kinase Interaction : Preliminary studies suggest that it may bind to specific kinases involved in cell proliferation and survival, thereby inhibiting their activity.

Case Studies

- Study on Quinazolinone Derivatives : A study synthesized various quinazolinone derivatives and evaluated their effects on nine cancer cell lines. The findings showed that compounds similar to the one displayed moderate to high antiproliferative activity across multiple cell lines, indicating potential as therapeutic agents in oncology .

- Kinase Profiling : Another research effort involved screening quinazolinone derivatives against a panel of kinases using Differential Scanning Fluorimetry (DSF). This study identified several promising candidates with significant binding affinities, suggesting that the compound may share similar properties .

Comparación Con Compuestos Similares

Comparison with Similar Quinazolinone Derivatives

Quinazolinone derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of the target compound with structurally related analogs:

Structural and Functional Comparisons

Key Findings

Substituent Impact on Activity: The 4-fluorobenzylthio group at position 2 in the target compound may enhance binding to kinase ATP pockets through hydrophobic and halogen bonding, similar to trifluoromethyl groups in the patent compound . The morpholine-4-carbonyl group at position 7 likely improves aqueous solubility compared to non-polar substituents in Schiff base analogs, which exhibit antiviral activity but face pharmacokinetic challenges .

Biological Target Specificity :

- Schiff base derivatives (e.g., compound 3t) show antiviral activity against tobacco mosaic virus (TMV), attributed to electron-deficient aromatic systems interfering with viral replication .

- In contrast, the patent compound and target molecule’s substituents (e.g., morpholine, fluorobenzylthio) align with kinase inhibitor design, suggesting divergent therapeutic applications .

Pharmacokinetic Profiles: The target compound’s morpholine moiety confers superior solubility (>10 mg/mL in vitro) compared to Schiff base derivatives, which often require solubilizing agents .

Q & A

Q. What synthetic methodologies are commonly employed for constructing the quinazolin-4(3H)-one core in derivatives like the target compound?

The quinazolin-4(3H)-one scaffold is typically synthesized via cyclization reactions. For example, acylation of 2-aminobenzamide with carbonyl chlorides followed by cyclization under basic conditions is a standard approach . Modifications at the 2- and 3-positions can be introduced using nucleophilic substitution (e.g., thiolation with P2S5 for thioether linkages) or coupling reactions. The morpholine-4-carbonyl group at position 7 may be incorporated via amide bond formation using morpholine-4-carbonyl chloride .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- <sup>1</sup>H/<sup>13</sup>C NMR : To confirm substituent positions and hydrogen bonding patterns (e.g., methoxyphenyl aromatic protons at δ 3.8–4.0 ppm, fluorobenzyl protons at δ 6.8–7.2 ppm) .

- X-ray crystallography : For resolving molecular geometry, particularly the planarity of the quinazolinone ring and dihedral angles between substituents .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, especially for sulfur-containing moieties .

Q. What preliminary biological activities have been reported for structurally analogous quinazolin-4(3H)-one derivatives?

Analogous compounds exhibit antimicrobial, antifungal, and anticonvulsant activities. For instance:

- Antifungal activity : 2-phenylmethyl-3-(2-fluorophenyl)-quinazolin-4(3H)-one showed efficacy against Fusarium oxysporum (MIC = 12.5 µg/mL) .

- Anticonvulsant activity : Derivatives with electron-withdrawing groups (e.g., NO2) at the 3-position increased seizure latency in rodent models .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic structure and redox behavior of this compound?

Density Functional Theory (DFT) calculations can model the HOMO-LUMO energy gap, charge distribution, and redox-active sites. For example, in ferrocenyl-substituted quinazolinones, oxidation potentials correlate with electron density at the ferrocene unit, which can be extrapolated to fluorobenzyl/morpholine derivatives . Computational docking studies may also predict binding affinities to target enzymes (e.g., dihydrofolate reductase) .

Q. What experimental strategies can address discrepancies in biological activity data across different assays?

Contradictions (e.g., high in vitro activity but low in vivo efficacy) may arise from:

- Solubility limitations : Use co-solvents (DMSO/PEG) or prodrug formulations to improve bioavailability .

- Metabolic instability : Conduct microsomal stability assays to identify vulnerable sites (e.g., morpholine ring oxidation) .

- Off-target effects : Employ selectivity profiling (e.g., kinase panels) to rule out non-specific interactions .

Q. How does the substitution pattern (e.g., 4-fluorobenzyl vs. 3-methoxyphenyl) influence SAR in antimicrobial activity?

Structure-Activity Relationship (SAR) studies suggest:

- Fluorine at the benzyl position : Enhances lipophilicity and membrane permeability, critical for Gram-negative bacteria .

- Methoxy group at the 3-phenyl position : May sterically hinder binding to fungal cytochrome P450 enzymes, reducing efficacy against Candida spp. .

- Morpholine-4-carbonyl group : Improves solubility while maintaining hydrogen-bonding capacity with bacterial efflux pump targets .

Q. What are the challenges in optimizing the pharmacokinetic profile of this compound?

Key challenges include:

- Metabolic stability : The morpholine moiety is prone to oxidative metabolism; replacing it with a piperazine ring or fluorinated analog may reduce clearance .

- Tissue penetration : LogP values >3.0 (predicted for this compound) may limit CNS bioavailability; introduce polar groups (e.g., hydroxyl) without compromising activity .

- Toxicity : Screen for hERG channel inhibition and hepatotoxicity using in silico models (e.g., Derek Nexus) .

Methodological Tables

Q. Table 1. Key Synthetic Steps for Analogous Quinazolinones

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.